1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(2H3)methylbicyclo[1.1.1]pentane is a versatile chemical compound with the molecular formula C6H9I. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and high strain energy.
Preparation Methods
The synthesis of 1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane typically involves the iodination of 3-methylbicyclo[1.1.1]pentane. One common method includes the reaction of 3-methylbicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve more scalable processes, such as continuous flow iodination, to ensure high yield and purity .
Chemical Reactions Analysis
1-Iodo-3-(2H3)methylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Radical Reactions: Due to the strained nature of the bicyclo[1.1.1]pentane ring, it can undergo radical reactions, often resulting in ring-opening or rearrangement
Common reagents used in these reactions include halogens, peroxides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-3-(2H3)methylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound is studied for its potential biological activity and as a probe in biochemical assays.
Medicine: Researchers explore its use in drug discovery and development, particularly as a bioisostere for phenyl rings and other aromatic systems.
Industry: It finds applications in the development of new materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The iodine atom can participate in various chemical interactions, including halogen bonding and nucleophilic substitution. The bicyclo[1.1.1]pentane core provides a rigid and strained framework, which can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-Iodo-3-(2H3)methylbicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Iodo-3-methylbicyclo[1.1.1]pentane: Similar in structure but without the deuterium substitution.
3-Methylbicyclo[1.1.1]pentane: Lacks the iodine atom, resulting in different reactivity and applications.
Bicyclo[1.1.1]pentane Derivatives: Various derivatives with different substituents at the 1 and 3 positions, each with unique properties and applications
The uniqueness of 1-iodo-3-(2H3)methylbicyclo[11
Properties
Molecular Formula |
C6H9I |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
1-iodo-3-(trideuteriomethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3/i1D3 |
InChI Key |
KKJUVXJKGMIUEC-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC(C1)(C2)I |
Canonical SMILES |
CC12CC(C1)(C2)I |
Origin of Product |
United States |
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